Iberin

Description

This compound has been reported in Brassica oleracea, Arabidopsis thaliana, and Brassica with data available.

isolated from the seeds of Lesquerella fendleri; one of the major glucosinolate hydrolysis products found in cruciferous vegetables; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELAOEBVZLPXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

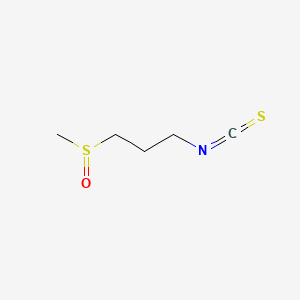

CS(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339465 | |

| Record name | 3-Methylsulfinylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylsulfinylpropyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-44-2 | |

| Record name | Iberin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 505-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsulfinylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-3-methanesulfinylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ680L4LP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylsulfinylpropyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on Iberin: Natural Sources and Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberin, an isothiocyanate derived from the glucosinolate glucothis compound, is a compound of significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the Brassicaceae family, particularly Iberis amara (candytuft). It details methodologies for its extraction, the enzymatic hydrolysis of its precursor, and subsequent purification and quantification. Furthermore, this document elucidates the key signaling pathway modulated by this compound, namely the Nrf2 antioxidant response pathway. All quantitative data are presented in structured tables, and experimental protocols are described in detail to facilitate replication. Visual diagrams generated using the DOT language are provided for key experimental workflows and signaling pathways to enhance understanding.

Natural Sources of this compound

This compound is not typically found in its active form in plants. Instead, it exists as its precursor, glucothis compound, a type of glucosinolate. Glucosinolates are secondary metabolites characteristic of the order Brassicales. Upon plant tissue damage, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with glucothis compound and hydrolyzes it to produce this compound.

The primary and most well-documented natural source of glucothis compound is the plant genus Iberis, commonly known as candytuft.

-

Iberis amara (Bitter Candytuft): This annual plant is a principal source of glucothis compound. The entire fresh, blooming plant, including the seeds, is known to contain significant amounts of this precursor.[1] A hydroethanolic extract of the whole plant is utilized in the commercial phytopharmaceutical product Iberogast®, highlighting its medicinal relevance.[1][2]

-

Iberis sempervirens (Evergreen Candytuft): While research is more extensive for I. amara, studies on I. sempervirens have provided quantitative data on glucosinolate content, offering valuable insights.

Other plants within the Brassicaceae family have also been reported to contain glucothis compound, although typically in lower concentrations than in Iberis species.

-

Broccoli (Brassica oleracea var. italica): Identified as containing glucothis compound through liquid chromatography-electrospray ionization (LC-ESI) mass spectrometry.[3]

-

Turnip Greens (Brassica rapa subsp. rapa): this compound has been identified as one of the hydrolysis products of glucosinolates present in turnip greens.[[“]]

-

Horseradish (Armoracia rusticana): While more commonly known for its high content of sinigrin, some studies suggest the presence of glucothis compound.

Quantitative Data on Glucosinolate Content

The concentration of glucothis compound can vary significantly depending on the plant species, the part of the plant, and growing conditions. The following table summarizes available quantitative data for glucothis compound and related compounds in Iberis species.

| Plant Species | Plant Part | Compound | Concentration (µmol/g of Dry Weight) | Reference |

| Iberis sempervirens | Leaves | Glucothis compound | 35.37 | [5] |

| Iberis sempervirens | Seeds | Glucoibervirin | 18.51 | [5] |

Extraction and Isolation of this compound

The extraction of this compound is a multi-step process that involves the initial extraction of its precursor, glucothis compound, from the plant matrix, followed by enzymatic hydrolysis to yield this compound, and subsequent purification.

Extraction of Glucothis compound

A common method for the extraction of glucosinolates from Brassicaceae involves the use of a boiling alcohol-water mixture to deactivate endogenous myrosinase and efficiently extract the polar glucosinolates.

Experimental Protocol: Extraction of Glucothis compound from Iberis amara Seeds

-

Sample Preparation: Freeze-dry fresh Iberis amara seeds and grind them into a fine powder.

-

Extraction:

-

To 100 mg of the powdered seeds, add 1 mL of a boiling 70:30 (v/v) methanol-water solution.

-

Vortex the mixture and place it in a heating block at 70-80°C for 15 minutes.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of the boiling methanol-water solution.

-

Combine the supernatants.

-

-

Purification (Optional, for high purity glucothis compound):

-

Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.

-

Condition the column with sodium acetate.

-

Load the combined supernatant onto the column. Glucosinolates will bind to the resin.

-

Wash the column with 70% methanol and then with ultrapure water to remove impurities.

-

Elute the purified glucosinolates with a suitable buffer.

-

Enzymatic Hydrolysis of Glucothis compound to this compound

The conversion of glucothis compound to this compound is catalyzed by the enzyme myrosinase.

Experimental Protocol: Myrosinase-Mediated Hydrolysis of Glucothis compound

-

Enzyme Source: A purified myrosinase preparation is ideal. Alternatively, a crude myrosinase extract can be prepared from a Brassicaceae source known to have high myrosinase activity, such as white mustard (Sinapis alba) seeds.

-

Hydrolysis Reaction:

-

Dissolve the glucothis compound-containing extract in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Add myrosinase (approximately 1-2 units) to the solution.

-

Incubate the reaction mixture at room temperature (around 25°C) or at 37°C for 3 to 24 hours. The optimal time should be determined empirically.[[“]]

-

-

Extraction of this compound:

-

Following hydrolysis, extract the newly formed this compound from the aqueous reaction mixture using an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Perform the extraction multiple times (e.g., 3x with an equal volume of solvent).

-

Combine the organic phases.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract under a stream of nitrogen or using a rotary evaporator at low temperature to obtain crude this compound.

-

Stability of this compound

This compound is known to be chemically unstable, which presents challenges for its extraction and storage.[6]

-

pH Stability: this compound is stable at acidic pH but unstable at alkaline pH.[7]

-

Solvent Stability: this compound degrades in methanol and ethanol, with the degradation being faster in methanol. It is more stable in acetonitrile.[7] In aqueous solutions, its stability is temperature-dependent, with faster degradation at higher temperatures (30°C and 40°C) compared to ethanol or methanol.[7]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the preferred method for the quantification of this compound.

Experimental Protocol: HPLC-UV Quantification of this compound

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Isothiocyanates typically absorb in the range of 240-250 nm. The optimal wavelength for this compound should be determined using a UV scan of a purified standard.

-

Column Temperature: 30°C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of purified this compound standard of known concentration in acetonitrile.

-

Create a series of working standard solutions by diluting the stock solution to generate a calibration curve.

-

Dissolve the extracted and dried this compound sample in acetonitrile and filter through a 0.22 µm syringe filter before injection.

-

-

Quantification:

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathway Modulation by this compound

This compound exerts its biological effects, at least in part, by modulating key cellular signaling pathways. A primary target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] This keeps the cellular levels of Nrf2 low.

Upon exposure to inducers such as this compound, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This stabilization of Nrf2 allows it to translocate into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[[“]][8] This binding initiates the transcription of a battery of cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][10]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species.[3][10][11]

Studies have shown that this compound administration increases the expression of both HO-1 and NQO1.[10] Furthermore, this compound has been demonstrated to inhibit the activation of pro-inflammatory signaling pathways such as NF-κB and STAT3.[10]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for the extraction and quantification of this compound.

This compound-Mediated Activation of the Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion

This compound, sourced primarily from Iberis amara, represents a promising natural compound for further investigation in drug development. This guide has provided a detailed overview of its natural occurrence and has outlined robust methodologies for its extraction, enzymatic conversion from its precursor glucothis compound, and subsequent quantification. The elucidation of its mechanism of action via the Nrf2 signaling pathway provides a strong rationale for its observed antioxidant and anti-inflammatory properties. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of phytochemistry, pharmacology, and drug discovery, enabling further exploration of this compound's therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. mdpi.com [mdpi.com]

- 6. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Iberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberin, an isothiocyanate found in cruciferous vegetables, has garnered significant scientific interest for its diverse biological activities demonstrated in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (1-isothiocyanato-3-(methylsulfinyl)propane) is a naturally occurring organosulfur compound derived from the enzymatic hydrolysis of glucoraphanin, a glucosinolate present in plants of the Brassicaceae family, such as rocket (Eruca sativa), cabbage, and broccoli. Emerging in vitro evidence suggests that this compound possesses a range of pharmacological effects, positioning it as a promising candidate for further investigation in drug discovery. This document synthesizes the available in vitro data on this compound's biological activities, providing a technical resource for researchers in the field.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in various in vitro models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediator production.

Inhibition of Pro-inflammatory Mediators

In human oral epithelial cells (TR146) stimulated with tumor necrosis factor-alpha (TNF-α), this compound has been demonstrated to inhibit the production of several key inflammatory molecules.[1][2] This includes a reduction in the secretion of interleukin-6 (IL-6) and C-X-C motif chemokine ligand 10 (CXCL10).[1][2] Furthermore, this compound treatment downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades. In TNF-α-stimulated TR146 cells, this compound at a concentration of 15 μM was found to reduce the phosphorylation of NF-κB p65 and its inhibitor, IκB-α.[1][3] Additionally, this compound at concentrations of 7.5 and 15 μM significantly decreased the phosphorylation of STAT3.[1][3] The p70S6 kinase (p70S6K)-S6 ribosomal protein (S6) pathway is also a target of this compound, with treatments at 7.5 or 15 μM effectively reducing the phosphorylation of both p70S6K and S6.[1][3]

Figure 1: this compound's inhibition of pro-inflammatory signaling pathways.

Antioxidant Activity

This compound contributes to cellular defense against oxidative stress by upregulating the expression of key antioxidant enzymes.

Activation of Antioxidant Pathways

In TR146 cells, this compound treatment has been shown to significantly increase the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), two critical enzymes in the cellular antioxidant response.[1][2] This suggests that this compound can enhance the intrinsic capacity of cells to neutralize reactive oxygen species (ROS).

Figure 2: this compound's activation of antioxidant pathways.

Anticancer Activity

This compound has demonstrated promising anticancer effects in vitro, primarily through the induction of apoptosis and the generation of intracellular reactive oxygen species in cancer cells.[1][3]

Cytotoxicity in Cancer Cell Lines

While specific IC50 values for pure this compound are not extensively documented in the readily available literature, studies on plant extracts containing this compound have shown selective cytotoxicity against cancer cells. For instance, an extract of Iberis ciliata subsp. contracta, which contains this compound, exhibited selective cytotoxicity.[4] Research on other isothiocyanates suggests that this compound's anticancer activity is concentration-dependent.[5] In hepatocellular carcinoma HepG2 cells, isothiocyanates, including this compound, were shown to cause cancer cell death through both apoptosis and necrosis in a concentration-dependent manner (20-80 µM).[5]

Table 1: In Vitro Anticancer Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |

| Isothiocyanates (including this compound) | HepG2 | Not specified | Apoptosis/Necrosis | Concentration-dependent (20-80 µM) | [5] |

| This compound | Ovarian cancer cell lines | Not specified | Proliferation/Apoptosis | Inhibits proliferation, induces apoptosis | [1][3] |

| This compound | HepG2 | Not specified | ROS/Tubulin depolymerization | Increases intracellular ROS and tubulin depolymerization | [1] |

Induction of Apoptosis and Oxidative Stress

The anticancer mechanism of this compound involves the induction of programmed cell death, or apoptosis, in cancer cells.[1][3] In hepatocellular carcinoma HepG2 cells, this compound has been shown to increase intracellular reactive oxygen species (ROS) and promote tubulin depolymerization, contributing to its anticancer effects.[1]

Antimicrobial Activity

The antimicrobial properties of this compound are less characterized compared to its other biological activities. However, related isothiocyanates have shown broad-spectrum activity against various pathogens. Further research is required to determine the specific minimum inhibitory concentrations (MICs) of this compound against a range of bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/mL in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed and treat cells with this compound as for the MTT assay.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and the appropriate stimuli (e.g., TNF-α).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-STAT3, total STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Antioxidant Capacity Assays (DPPH and ABTS)

These assays measure the radical scavenging ability of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of this compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+ radical, causing a discoloration that can be measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS•+ radical solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the diluted ABTS•+ solution to various concentrations of this compound.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ radical scavenging activity.

-

-

Figure 3: General experimental workflow for assessing this compound's bioactivity.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a bioactive compound with significant anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate multiple signaling pathways, including NF-κB and STAT3, highlights its pleiotropic effects. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of this compound and to explore its therapeutic potential. Future studies should focus on obtaining more extensive quantitative data, such as IC50 values across a broader range of cancer cell lines and MIC values against various microbial strains, to build a more complete profile of this compound's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

Iberin: A Technical Guide to its Safety Profile and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iberin, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered interest for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the currently available safety profile and toxicological data for this compound. While a complete toxicological dossier in accordance with modern regulatory standards is not publicly available, this document synthesizes existing data, outlines standard toxicological testing protocols relevant to its assessment, and presents key information in a structured format to aid researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-isothiocyanato-3-(methylsulfinyl)propane |

| Synonyms | This compound, IMSP |

| CAS Number | 505-44-2 |

| Molecular Formula | C₅H₉NOS₂ |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to yellow liquid |

Toxicological Data

Acute Toxicity

| Species | Route | Doses Administered (mmol/kg body weight) | Observed Effects | Reference |

| Rat (Fischer 344, male) | Oral (gavage) | 0.1, 0.3, 0.6, 1.0, 2.0 | Dose-dependent decrease in body weight for the first 24 hours. Multifocal hemorrhages and erosions of the stomach mucosa at doses >0.3 mmol/kg, with severity increasing with dose. Mucosal lesions resolved by 72 hours in all but the 2.0 mmol/kg group. No significant lesions in the liver or kidney. | [1] |

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on notifications from companies[2]:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | H410: Very toxic to aquatic life with long lasting effects |

Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect-Levels (NOAELs) from repeated dose studies (28-day, 90-day, or chronic) for this compound have not been identified in the reviewed literature. Such studies are crucial for determining safe exposure levels for long-term administration.

Genotoxicity

Specific genotoxicity data for this compound from standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test are not available in the public domain.

Carcinogenicity

Carcinogenicity bioassays in rodents have not been found for this compound in the available literature.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A study in rats demonstrated that after a 1 mmol/kg oral dose, 1% of the administered this compound was recovered in the urine, indicating that the compound is absorbed from the gastrointestinal tract.[1] Comprehensive ADME studies detailing the distribution, metabolism, and excretion pathways of this compound are not currently available.

Experimental Protocols

While specific experimental data for this compound is limited, this section outlines the standard methodologies for key toxicological assessments as per OECD guidelines. These protocols would be essential for a comprehensive safety evaluation of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the next step.

-

Animal Model: Typically rats, one sex (usually females) is used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

A small group of animals (typically 3) is dosed.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of mortalities in a step determines the subsequent step:

-

If mortality is high, the dose for the next step is lowered.

-

If no or low mortality is observed, the dose is increased.

-

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Test Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.

-

Test Principle: The assay evaluates the formation of micronuclei in developing erythrocytes (polychromatic erythrocytes - PCEs) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The cells are stained, and the frequency of micronucleated PCEs is determined.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.

Carcinogenicity Studies (OECD 451)

These long-term studies are designed to assess the carcinogenic potential of a substance.

-

Test Principle: The test substance is administered daily to groups of animals for a major portion of their lifespan.

-

Animal Model: Typically rats and mice of both sexes.

-

Procedure:

-

At least three dose levels and a concurrent control group are used, with at least 50 animals per sex per group.

-

The highest dose is typically the Maximum Tolerated Dose (MTD), which causes some toxicity but not significant mortality.

-

Animals are observed for clinical signs and palpable masses throughout the study.

-

At the end of the study (typically 18-24 months for mice and 24 months for rats), a full histopathological examination is performed on all animals.

-

-

Endpoint: A statistically significant increase in the incidence of tumors in any organ of the treated groups compared to the control group indicates carcinogenic potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the toxicological assessment of a compound like this compound.

References

The Pharmacokinetic Profile and Bioavailability of Iberin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberin, an isothiocyanate found in cruciferous vegetables, has garnered scientific interest for its potential health benefits. Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for the development of this compound-based therapeutic agents. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While comprehensive pharmacokinetic studies specifically on this compound are limited, this document provides available data and draws parallels with other well-researched isothiocyanates to offer a foundational understanding. Detailed experimental methodologies and visualizations of key signaling pathways are included to support further research and development.

Introduction

This compound is a naturally occurring isothiocyanate derived from the hydrolysis of its precursor glucoside, glucothis compound, found in plants of the Brassicaceae family. Like other isothiocyanates, this compound is recognized for its potential chemopreventive and antioxidant properties. The efficacy of this compound as a bioactive compound is contingent on its bioavailability and pharmacokinetic behavior in the body. This guide provides an in-depth look at what is currently known about the pharmacokinetics and bioavailability of this compound, supplemented with data from related isothiocyanates to provide a broader context.

Pharmacokinetics of this compound and Related Isothiocyanates

Detailed pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), have not been extensively reported in the scientific literature. However, studies on other dietary isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) provide valuable insights into the likely metabolic fate of this compound.

Isothiocyanates, once absorbed, are known to be rapidly conjugated to glutathione in the liver and subsequently metabolized through the mercapturic acid pathway before being excreted in the urine[1].

Bioavailability

A study investigating the bioavailability of isothiocyanates from broccoli sprouts found that this compound is bioavailable, with its absorption being influenced by the food matrix[2][3]. The bioavailability of preformed this compound was observed to be lower when incorporated into certain food gels compared to a control preparation[2]. This suggests that the formulation and food context are critical factors in determining the systemic exposure to this compound.

Table 1: Bioavailability of this compound and Other Isothiocyanates

| Isothiocyanate | Source | Key Findings on Bioavailability | Reference |

| This compound | Broccoli Sprouts | Bioavailability is influenced by the food matrix. Lower bioavailability was observed in protein-rich gels. | [2] |

| Sulforaphane | Broccoli Sprouts | Absolute bioavailability in rats was high (82%) at low doses but decreased with increasing doses. | [4] |

| Phenethyl Isothiocyanate (PEITC) | Watercress | High oral bioavailability in rats (93-115%). | [5] |

| Allyl Isothiocyanate (AITC) | Mustard | Reported to have very high bioavailability, with nearly 90% of an oral dose being absorbed. | [6] |

General Pharmacokinetic Parameters of Isothiocyanates

While specific data for this compound is lacking, studies on sulforaphane and PEITC in rats provide a useful reference for the expected pharmacokinetic profile of isothiocyanates.

Table 2: Pharmacokinetic Parameters of Sulforaphane and Phenethyl Isothiocyanate (PEITC) in Rats

| Parameter | Sulforaphane (2.8 µmol/kg, oral) | PEITC (10 µmol/kg, oral) | Reference |

| Cmax | Not explicitly stated | ~2.5 µM | [5] |

| Tmax | Rapid absorption | ~0.5 hours | [5] |

| t1/2 (half-life) | Decreased with higher doses | ~2.3 hours | [5] |

| Absolute Bioavailability (F%) | 82% | 115% | [4][5] |

| Clearance (Cl) | Not explicitly stated | 0.70 ± 0.17 L/h/kg (at 2 µmol/kg IV) | [5] |

| Volume of Distribution (Vss) | Not explicitly stated | 1.94 ± 0.42 L/kg (at 2 µmol/kg IV) | [5] |

Experimental Protocols

The following sections describe typical methodologies employed in the pharmacokinetic studies of isothiocyanates, which can be adapted for future studies on this compound.

Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies of isothiocyanates[4][5].

-

Administration: For oral bioavailability studies, isothiocyanates are typically administered via oral gavage. For determining absolute bioavailability, an intravenous (IV) administration group is included for comparison[4][5].

-

Dosing: Doses can range from dietary relevant low doses (e.g., 2.8 µmol/kg for sulforaphane) to higher pharmacological doses[4]. The compound is often dissolved in a suitable vehicle like corn oil or a mixture of polyethylene glycol and saline.

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or another appropriate site. Plasma is separated by centrifugation and stored at -80°C until analysis[4][5].

-

Analytical Method: Quantification of isothiocyanates and their metabolites in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for detecting low concentrations of the analytes in biological matrices[4][5].

Below is a generalized workflow for a pharmacokinetic study of an isothiocyanate.

Signaling Pathways Modulated by this compound and Isothiocyanates

Isothiocyanates, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway are two of the most well-documented mechanisms.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes[7]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of protective genes.

NF-κB Signaling Pathway

Isothiocyanates can also inhibit the pro-inflammatory NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. Isothiocyanates can prevent the degradation of IκB, thereby keeping NF-κB in the cytoplasm and suppressing the inflammatory response[1].

Conclusion and Future Directions

The available evidence suggests that this compound is a bioavailable isothiocyanate with the potential to modulate key cellular signaling pathways involved in health and disease. However, a significant knowledge gap exists regarding its detailed pharmacokinetic profile. Future research should focus on conducting comprehensive ADME studies to determine the Cmax, Tmax, AUC, half-life, and absolute bioavailability of this compound in preclinical models. Such data are indispensable for establishing a scientific basis for the potential therapeutic use of this compound and for designing future clinical trials. Furthermore, elucidating the specific metabolites of this compound and their biological activities will provide a more complete picture of its in vivo effects. This foundational pharmacokinetic knowledge will be critical for unlocking the full therapeutic potential of this compound.

References

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Bioavailability of Isothiocyanates From Broccoli Sprouts in Protein, Lipid, and Fiber Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability of Isothiocyanates From Broccoli Sprouts in Protein, Lipid, and Fiber Gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Iberin-Nrf2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iberin, a naturally occurring isothiocyanate found in cruciferous vegetables, is an emerging modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, playing a pivotal role in the expression of a wide array of antioxidant and detoxification enzymes. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated Nrf2 activation, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and drug development efforts targeting the Nrf2 pathway.

Introduction to the Nrf2 Pathway

The Nrf2 pathway is a primary regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

This compound-Mediated Activation of the Nrf2 Pathway

This compound, an isothiocyanate, activates the Nrf2 pathway through its electrophilic nature. It is proposed that this compound, similar to other isothiocyanates like sulforaphane, covalently modifies specific sensor cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent induction of ARE-driven gene expression.

Mechanism of Action: Keap1-Nrf2 Disruption

The primary mechanism of this compound-induced Nrf2 activation involves the direct interaction with Keap1. This interaction prevents the ubiquitination and degradation of Nrf2, leading to its accumulation and translocation to the nucleus.

Quantitative Data on this compound-Induced Nrf2 Activation

Studies have demonstrated the ability of this compound to induce the Nrf2 pathway in a dose-dependent manner. The following tables summarize the quantitative findings from research conducted on murine NIH3T3 fibroblasts.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation

| Treatment (Concentration) | Duration | Fold Increase in Nuclear Nrf2 (vs. Control) |

| This compound (10 µM) | 6 hours | Significant Increase |

| This compound (25 µM) | 6 hours | Significant Increase |

| Sulforaphane (10 µM) - Positive Control | 6 hours | Significant Increase |

Data derived from qualitative observations indicating significant induction.

Table 2: this compound-Induced Expression of Nrf2 Target Genes (mRNA)

| Gene | Treatment (Concentration) | Duration | Fold Increase in mRNA (vs. Control) |

| Heme Oxygenase-1 (HO-1) | This compound (10 µM) | 12 hours | Significant Increase |

| Heme Oxygenase-1 (HO-1) | This compound (25 µM) | 12 hours | Significant Increase |

| γ-Glutamylcysteine Synthetase (γGCS) | This compound (10 µM) | 12 hours | Significant Increase |

| γ-Glutamylcysteine Synthetase (γGCS) | This compound (25 µM) | 12 hours | Significant Increase |

Data derived from qualitative observations indicating significant induction.

Table 3: this compound-Induced Expression of Nrf2 Target Proteins

| Protein | Treatment (Concentration) | Duration | Fold Increase in Protein (vs. Control) |

| Heme Oxygenase-1 (HO-1) | This compound (10 µM) | 24 hours | Significant Increase |

| Heme Oxygenase-1 (HO-1) | This compound (25 µM) | 24 hours | Significant Increase |

| γ-Glutamylcysteine Synthetase (γGCS) | This compound (10 µM) | 24 hours | Significant Increase |

| γ-Glutamylcysteine Synthetase (γGCS) | This compound (25 µM) | 24 hours | Significant Increase |

Data derived from qualitative observations indicating significant induction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound's effect on the Nrf2 pathway, based on standard laboratory practices and protocols adapted from relevant literature.

Cell Culture and Treatment

-

Cell Line: NIH3T3 murine fibroblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) for the indicated time periods.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol details the separation of cytoplasmic and nuclear fractions to determine the translocation of Nrf2.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Scrape cells in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells and centrifuge to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer.

-

Incubate on ice with vortexing, then centrifuge to collect the nuclear extract.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against Nrf2. Use antibodies against Lamin B (nuclear marker) and GAPDH (cytoplasmic marker) as loading and fractionation controls.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of Nrf2 target genes.

-

RNA Extraction and cDNA Synthesis:

-

Lyse this compound-treated cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HO-1, GCS) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound.

-

Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired duration.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, demonstrating the ability to induce Nrf2 nuclear translocation and upregulate the expression of key antioxidant and detoxification enzymes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Nrf2-modulating compounds. Further studies are warranted to fully elucidate the quantitative dose-response relationships and the in vivo efficacy of this compound in models of diseases associated with oxidative stress.

An In-Depth Technical Guide to the Synthesis of Iberin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberin, a naturally occurring isothiocyanate found in cruciferous vegetables of the Iberis genus, has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the isothiocyanate class of compounds, which includes the well-studied sulforaphane, this compound exhibits promising biological activities, including the induction of cytoprotective enzymes and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Synthetic Pathways

The synthesis of this compound and its derivatives primarily revolves around the formation of the characteristic isothiocyanate group (-N=C=S) from a corresponding primary amine. The general and most common approach involves a two-step, one-pot reaction where the primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the final isothiocyanate.

A general schematic for this transformation is presented below:

Caption: General two-step synthesis of isothiocyanates from primary amines.

Synthesis of this compound (1-isothiocyanato-3-(methylsulfinyl)propane)

The synthesis of this compound requires the preparation of its specific precursor, 3-(methylsulfinyl)propan-1-amine. A common synthetic route starts from the commercially available 3-(methylthio)propan-1-ol.

Step 1: Oxidation of 3-(methylthio)propan-1-ol to 3-(methylsulfinyl)propan-1-ol

The thioether group in 3-(methylthio)propan-1-ol is selectively oxidized to a sulfoxide.

Caption: Oxidation of the precursor to form the sulfoxide.

Step 2: Conversion of 3-(methylsulfinyl)propan-1-ol to 3-(methylsulfinyl)propan-1-amine

The hydroxyl group is then converted to an amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen source or by converting the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or ammonia).

Step 3: Formation of this compound from 3-(methylsulfinyl)propan-1-amine

The final step involves the conversion of the primary amine to the isothiocyanate using the general method described previously.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isothiocyanates from Primary Amines

This protocol is a general method that can be adapted for the synthesis of this compound and its derivatives from the corresponding primary amines.[1]

-

Dithiocarbamate Salt Formation: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water), an excess of carbon disulfide (1.1-1.5 eq.) is added dropwise at room temperature, followed by the addition of a base (e.g., triethylamine, 2.0 eq. or potassium carbonate in aqueous solutions). The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, until the formation of the dithiocarbamate salt is complete (monitoring by TLC or LC-MS is recommended).

-

Desulfurization: The reaction mixture is cooled to 0 °C, and a solution of a desulfurizing agent (e.g., triphosgene, thiophosgene, tosyl chloride, or cyanuric chloride, typically 0.5-1.0 eq.) in a suitable solvent is added dropwise.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude isothiocyanate is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally follows the same principles, starting from appropriately substituted primary amines. By varying the structure of the starting amine, a wide range of this compound analogs can be prepared. For example, N-alkyl or N-aryl derivatives can be synthesized by starting with the corresponding N-substituted 3-(methylsulfinyl)propan-1-amine.

Data Presentation

Table 1: Synthesis of Isothiocyanates - Reaction Yields

| Entry | Starting Amine | Desulfurizing Agent | Yield (%) | Reference |

| 1 | Aniline | Cyanuric Chloride | 94 | [1] |

| 2 | Benzylamine | Tosyl Chloride | 91 | |

| 3 | Cyclohexylamine | Triphosgene | 85 | |

| 4 | 4-Fluoroaniline | Cyanuric Chloride | 94 | [1] |

Table 2: Anticancer Activity of Isothiocyanate Derivatives (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Neuroblastoma | ~15 | |

| Sulforaphane | PC-3 (Prostate Cancer) | 13.8 | |

| Allyl Isothiocyanate | HCT116 (Colon Cancer) | 8.5 | |

| Benzyl Isothiocyanate | MCF-7 (Breast Cancer) | 5.2 |

Signaling Pathways Modulated by this compound

This compound, like other isothiocyanates, exerts its biological effects through the modulation of key cellular signaling pathways, most notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

This compound is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

This compound has also been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit this pathway at multiple levels, including the prevention of IκB degradation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives, along with insights into their mechanisms of action. The provided protocols and data serve as a starting point for researchers to design and execute the synthesis of novel isothiocyanate-based compounds with potential therapeutic applications. Further research into the structure-activity relationships of this compound derivatives will be crucial in optimizing their biological activities and advancing them through the drug development pipeline.

References

The Isothiocyanate Iberin: A Comprehensive Technical Guide to its Discovery, History, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberin, a naturally occurring isothiocyanate found in cruciferous vegetables of the Brassicaceae family, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and ongoing research into the multifaceted properties of this compound. It details the compound's potent anti-cancer, anti-inflammatory, and antimicrobial activities, with a focus on its molecular mechanisms of action, including the modulation of key signaling pathways such as Nrf2-mediated antioxidant response and the induction of apoptosis. Furthermore, this guide presents a comprehensive summary of its quantitative bioactivity, detailed experimental protocols for its study, and visual representations of its molecular interactions, serving as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Discovery and History of this compound Research

The journey of this compound research is intrinsically linked to the broader exploration of glucosinolates and their hydrolysis products, isothiocyanates, from cruciferous vegetables. While the pungent properties of plants like mustard and horseradish have been known for centuries, the scientific investigation into their chemical constituents began in the 19th and 20th centuries.

The precise first isolation and characterization of this compound is not prominently documented as a singular landmark event in readily available scientific literature. However, the foundational work on isothiocyanates from cruciferous plants was laid by researchers like Schmidt and Karrer. The general understanding is that this compound was identified as one of the various isothiocyanates produced upon the enzymatic hydrolysis of glucosinolates present in certain Brassica species.

Early research primarily focused on the chemical structures and distribution of these compounds. It was the groundbreaking work on sulforaphane, another isothiocyanate, in the 1990s that catalyzed a surge in research into the biological activities of this class of compounds, including this compound. Subsequent studies have progressively unveiled the therapeutic potential of this compound, particularly in the realms of cancer chemoprevention and treatment, leading to a growing body of literature dedicated to understanding its mechanisms of action.

Quantitative Bioactivity of this compound

The cytotoxic and biological activities of this compound have been quantified against various cell lines and biological systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound. The following table summarizes reported IC50 values for this compound in different contexts.

| Cell Line/System | Activity | IC50 Value (µM) | Exposure Time (h) | Reference |

| Cancer Cell Lines | ||||

| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 2.3 | Not Specified | [1][2] |

| Caco-2 (Human colorectal adenocarcinoma) | Growth Inhibition | 18 | 72 | |

| Neuroblastoma cells | Growth Inhibition | Dose-dependent | Not Specified | |

| Quorum Sensing Inhibition | ||||

| Pseudomonas aeruginosa | Inhibition of LasR-dependent gene expression | No significant inhibition | Not Specified | [3] |

| Pseudomonas aeruginosa | Inhibition of RhlR-dependent gene expression | ~31 | Not Specified | [3] |

| Pseudomonas aeruginosa | Inhibition of lasB-gfp expression | ~100 | Not Specified | |

| Pseudomonas aeruginosa | Inhibition of rhlA-gfp expression | >100 (partial inhibition) | Not Specified |

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several critical signaling pathways. These include the activation of the Nrf2 antioxidant response pathway and the induction of apoptosis in cancer cells.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, like other isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating damaged or cancerous cells. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of a cascade of enzymes called caspases.

Quorum Sensing Inhibition

This compound has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factors. This compound appears to primarily target the RhlR receptor in the rhl QS system, and to a lesser extent, the LuxR-type receptors, thereby disrupting the signaling cascade and reducing the expression of virulence genes. It does not show significant inhibition of the las system's LasR receptor.[3]

References

- 1. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Food as a Source for Quorum Sensing Inhibitors: this compound from Horseradish Revealed as a Quorum Sensing Inhibitor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Iberin Treatment in Cell Culture: A Detailed Protocol for Cancer Research

Introduction

Iberin, an isothiocyanate found in cruciferous vegetables, has demonstrated significant anticancer properties in various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for further investigation in drug development. This application note provides a detailed protocol for the treatment of cancer cell lines with this compound, summarizing key quantitative data and outlining experimental procedures to assess its efficacy. The described methodologies are based on established research and are intended to guide researchers in their in vitro studies of this compound.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach. It is known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[1] Furthermore, this compound modulates several key signaling pathways involved in cell survival, proliferation, and inflammation, including the Nrf2, NF-κB, and STAT3 pathways.[2] Specifically, this compound has been shown to inhibit the activation of NF-κB and STAT3, both of which are often constitutively active in cancer cells and contribute to their survival and proliferation.[2] Conversely, it can activate the Nrf2 pathway, which is involved in the antioxidant response.[2] The induction of apoptosis by this compound is often mediated through the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP.[3]

Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (h) | Observed Effect |

| Neuroblastoma (SK-N-AS, SK-N-SH, SK-N-BE(2)) | Neuroblastoma | 2.5 - 25 | 24 | Induction of apoptosis, cell cycle arrest |

| HepG2 | Liver Cancer | Not specified | Not specified | Increased intracellular ROS, tubulin depolymerization, apoptosis, and necrosis |

| TR146 | Oral Epithelial Carcinoma | 7.5 - 15 | 1 (pretreatment) | Inhibition of TNF-α-stimulated NF-κB, STAT3, and p70S6K-S6 activation |

Table 2: Quantitative Effects of this compound Treatment

| Cell Line | Parameter Measured | This compound Concentration (µM) | Incubation Time (h) | Result |

| Neuroblastoma | Cleaved Caspase-9 & -3 | 25 | 24 | Prominent increase |

| Neuroblastoma | PARP Cleavage | 25 | 24 | Increased |

| TR146 | p-p65 (NF-κB) | 7.5, 15 | 1 (pretreatment) + TNF-α | Inhibition of phosphorylation |

| TR146 | p-STAT3 | 7.5, 15 | 1 (pretreatment) + TNF-α | Inhibition of phosphorylation |

| TR146 | p-S6 | 7.5, 15 | 1 (pretreatment) + TNF-α | Inhibition of phosphorylation |

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., Neuroblastoma, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI)

-